{3-[(methylamino)methyl]oxetan-3-yl}methanol
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Overview
Description
{3-[(methylamino)methyl]oxetan-3-yl}methanol is a heterocyclic compound with the molecular formula C₆H₁₃NO₂ and a molecular weight of 131.17 g/mol . It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a methylamino group attached to the oxetane ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(methylamino)methyl]oxetan-3-yl}methanol typically involves the reaction of oxetane derivatives with methylamine. One common method includes the nucleophilic substitution reaction where an oxetane derivative reacts with methylamine under controlled conditions to yield the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps for purification and quality control to ensure the compound meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Oxidation: {3-[(methylamino)methyl]oxetan-3-yl}methanol can undergo oxidation reactions to form corresponding oxetane derivatives with different oxidation states.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reagents and conditions used.
Substitution: It can participate in nucleophilic substitution reactions where the methylamino group or the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane ketones, while reduction can produce oxetane alcohols .
Scientific Research Applications
{3-[(methylamino)methyl]oxetan-3-yl}methanol is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {3-[(methylamino)methyl]oxetan-3-yl}methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes .
Comparison with Similar Compounds
Similar Compounds
- {3-[(ethylamino)methyl]oxetan-3-yl}methanol
- {3-[(propylamino)methyl]oxetan-3-yl}methanol
- {3-[(butylamino)methyl]oxetan-3-yl}methanol
Uniqueness
{3-[(methylamino)methyl]oxetan-3-yl}methanol is unique due to its specific structural features, such as the presence of a methylamino group and an oxetane ring. These features confer distinct chemical and biological properties, making it valuable for research and development in various fields .
Properties
CAS No. |
152401-63-3 |
---|---|
Molecular Formula |
C6H13NO2 |
Molecular Weight |
131.2 |
Purity |
95 |
Origin of Product |
United States |
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